![molecular formula C8H8BrN3 B1290789 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine CAS No. 1033202-59-3](/img/structure/B1290789.png)
6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine
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Overview
Description
“6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine” is a chemical compound with the molecular formula C8H8BrN3 . It has been studied for its potential applications in various fields, including as a selective mTOR inhibitor .
Synthesis Analysis
The synthesis of “6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine” involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . This compound then reacts with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) to isolate the expected regioisomers compounds .Molecular Structure Analysis
The structures of synthesized compounds were elucidated on the basis of different spectral data (1H NMR, 13C NMR), X-Ray diffraction and theoretical study using the DFT method . Hirshfeld surface analysis was used to determine the intermolecular interactions responsible for the stabilization of the molecule .Chemical Reactions Analysis
The alkylation reaction of the synthesized compound gives, each time, two regioisomers, N3 and N4. In the case of ethyl bromoactate, the reaction gives, at the same time, the three N1, N3 and N4 regioisomers .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine” are determined by its molecular structure. Density functional theory was used to optimize the compounds, and the HOMO-LUMO energy gap was calculated, which was used to examine the inter/intra molecular charge transfer .Scientific Research Applications
Chemical Properties
“6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine” has a CAS Number of 1033202-59-3 and a molecular weight of 226.08 .
Role in Medicinal Chemistry
Imidazopyridine, the core structure of “6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine”, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This suggests that “6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine” could potentially be used in the development of new drugs.
Material Science Applications
Imidazopyridine is also useful in material science because of its structural character . This indicates that “6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine” could have potential applications in the field of material science.
Antiviral Activity
Imidazo[4,5-b]pyridine derivatives have been evaluated for their antiviral activity against various viruses, including human coronaviruses, influenza virus subtypes, respiratory syncytial virus, herpes simplex virus, yellow fever virus, Sindbis virus, and Zika virus . This suggests that “6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine” could potentially be used in antiviral research.
Mechanism of Action
Target of Action
6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine is a derivative of imidazo[4,5-b]pyridine, which has been found to have antimicrobial properties Similar compounds have been known to target ikk-ɛ and tbk1, which activate nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .
Mode of Action
It is known that the tautomeric form present in the imidazo[4,5-b]pyridine skeletons made this system more diversified . The condensation of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with 1.2 equivalents of alkyl halides under phase transfer catalysis conditions led to effects on two positions: the nitrogen at position 3 (N3) and at position 4 (N4) .
Biochemical Pathways
Similar compounds have been known to activate the nf-kappab pathway through the process of phosphorylation .
Result of Action
Imidazo[4,5-b]pyridine derivatives have been found to have antimicrobial properties .
Future Directions
properties
IUPAC Name |
6-bromo-3-ethylimidazo[4,5-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-2-12-5-11-7-3-6(9)4-10-8(7)12/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFMKLXEVDGSFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1N=CC(=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70632690 |
Source
|
Record name | 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70632690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine | |
CAS RN |
1033202-59-3 |
Source
|
Record name | 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70632690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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